molecular formula C9H10O3S B503146 5-Mercapto-2-methoxy-4-methylbenzoic acid CAS No. 439579-12-1

5-Mercapto-2-methoxy-4-methylbenzoic acid

Cat. No. B503146
M. Wt: 198.24g/mol
InChI Key: XNKVDVNVKYMYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Mercapto-2-methoxy-4-methylbenzoic acid is a chemical compound with the CAS Number 439579-12-1 . It has a molecular weight of 198.24 and its IUPAC name is 2-methoxy-4-methyl-5-sulfanylbenzoic acid . It is a solid substance and is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 5-Mercapto-2-methoxy-4-methylbenzoic acid is 1S/C9H10O3S/c1-5-3-7 (12-2)6 (9 (10)11)4-8 (5)13/h3-4,13H,1-2H3, (H,10,11) . This indicates that the molecule consists of 9 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

5-Mercapto-2-methoxy-4-methylbenzoic acid is a solid substance . It has a molecular weight of 198.24 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • 5-Mercapto-2-methoxy-4-methylbenzoic acid is utilized as a starting material in the synthesis of complex compounds. For example, Jebur and Ismail (2019) demonstrated its use in producing compounds with potential applications in controlling phytopathogenic fungi. The study highlighted the compound's effectiveness in inhibiting the growth of fungi like Fusarium oxysporum, Macrophomina phaseolina, and Rhizoctonia solani (I. K. Jebur & Salih Mohammed Ismail, 2019).

Antimicrobial Properties

  • The compound has been used in the synthesis of antimicrobial agents. Sah et al. (2014) reported the synthesis of derivatives from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a similar compound, showing moderate activity against bacteria like Escherichia coli and Salmonella typhi, and fungi such as Aspergillus niger (P. Sah et al., 2014).

Antitumor Activity

  • Abou-Elmagd and Hashem (2016) explored the antitumor and antimicrobial activities of novel fused and spiro heterocycles derived from a 2(3H)-furanone derivative, incorporating 5-mercapto-2-methoxy-4-methylbenzoic acid. Some of these compounds showed promising activities in this regard (Wael S. I. Abou-Elmagd & A. Hashem, 2016).

Nematicidal Agents

  • The compound also finds application in the creation of nematicidal agents. Srinivas, Nagaraj, and Reddy (2008) synthesized methylene-bisthiazolidinone derivatives using a similar compound, 5-(3-formyl-4-methoxybenzyl)-2-methoxybenzaldehyde, exhibiting significant nematicidal and antibacterial activities (A. Srinivas, A. Nagaraj & C. S. Reddy, 2008).

Tyrosinase Inhibition

  • Chai et al. (2020) identified 5-methoxy-2-mercaptobenzimidazole, closely related to 5-mercapto-2-methoxy-4-methylbenzoic acid, as an effective inhibitor of tyrosinase. This study provides insights into the potential use of such compounds in controlling enzymatic activities (Wei-Ming Chai et al., 2020).

Safety And Hazards

The safety information for 5-Mercapto-2-methoxy-4-methylbenzoic acid indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-methoxy-4-methyl-5-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-5-3-7(12-2)6(9(10)11)4-8(5)13/h3-4,13H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKVDVNVKYMYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercapto-2-methoxy-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Lovering, P Morgan, C Allais, A Aulabaugh… - European Journal of …, 2018 - Elsevier
Many diseases are believed to be driven by pathological levels of reactive oxygen species (ROS) and oxidative stress has long been recognized as a driver for inflammatory disorders. …
Number of citations: 17 www.sciencedirect.com

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